molecular formula C7H6N4 B1619812 2-Methylpteridine CAS No. 2432-20-4

2-Methylpteridine

Cat. No.: B1619812
CAS No.: 2432-20-4
M. Wt: 146.15 g/mol
InChI Key: BIGRRCHSUAXSEE-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for 2-methylpteridine follows the established conventions for pteridine derivatives, which are based on the fundamental pyrazino[2,3-d]pyrimidine nucleus. The systematic name for this compound is This compound , reflecting the presence of a methyl group attached to the second carbon position of the pteridine ring system. The International Union of Pure and Applied Chemistry regulations that govern the nomenclature of this fused-ring system were established following the foundational work of scientist Wieland in 1941, who first suggested the pteridine designation for the pyrazino[2,3-d]pyrimidine nucleus.

The systematic classification of this compound places it within the broader category of methylated pteridine derivatives, which are characterized by the substitution of hydrogen atoms with methyl groups at various positions around the pteridine core structure. The compound exhibits the fundamental structural characteristics of pteridines, including the fused bicyclic arrangement of pyrimidine and pyrazine rings that creates a planar aromatic system with four nitrogen atoms distributed across the two rings.

According to International Union of Pure and Applied Chemistry standards, the numbering system for pteridine derivatives begins with the pyrimidine ring and proceeds systematically around the fused system. In the case of this compound, the methyl substituent is located at position 2 of this numbering scheme, which corresponds to a specific carbon atom within the pyrimidine portion of the fused ring system. This systematic approach ensures consistent nomenclature across all pteridine derivatives and facilitates accurate communication within the scientific community.

Alternative Designations and Registry Numbers

This compound is identified through multiple alternative designations and registry systems that facilitate its recognition across different chemical databases and literature sources. The Chemical Abstracts Service Registry Number for this compound is 2432-20-4 , which serves as its primary unique identifier in chemical databases worldwide. This registry number provides an unambiguous reference point that transcends language barriers and nomenclature variations.

The compound appears in various chemical databases under several alternative names and designations. In addition to its primary International Union of Pure and Applied Chemistry name, this compound is also referenced as Pteridine, 2-methyl- in Chemical Abstracts Service nomenclature, reflecting the base-modifier naming convention often employed in chemical indexing systems. The compound is further designated as methylpteridine in some abbreviated forms, though this designation requires careful specification of the substitution position to avoid confusion with other methylated pteridine isomers.

International variations in nomenclature reflect regional chemical naming traditions while maintaining reference to the same molecular entity. The German designation 2-Methylpteridin and the French designation 2-Méthylptéridine demonstrate the international recognition of this compound across different linguistic and chemical communities. These alternative names maintain the essential structural information while adapting to local language conventions and chemical naming practices.

Database-specific identifiers provide additional reference points for this compound across various chemical information systems. The ChemSpider identification number for this compound is 512605 , which links to comprehensive chemical property data within that particular database system. The compound also possesses specific identifiers in other major chemical databases, including molecular descriptor numbers and structural keys that facilitate computational chemistry applications and database searches.

The following table summarizes the primary identifiers and alternative designations for this compound:

Designation Type Identifier Source
Chemical Abstracts Service Registry Number 2432-20-4
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Name Pteridine, 2-methyl-
ChemSpider Identification 512605
German Designation 2-Methylpteridin
French Designation 2-Méthylptéridine
Molecular Descriptor Number MFCD20489438
International Chemical Identifier Key BIGRRCHSUAXSEE-UHFFFAOYSA-N

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₇H₆N₄ , representing a composition of seven carbon atoms, six hydrogen atoms, and four nitrogen atoms arranged in the characteristic pteridine structural framework. This molecular formula reflects the addition of a single methyl group (CH₃) to the base pteridine structure (C₆H₄N₄), resulting in the specific molecular composition that defines this compound.

The molecular weight of this compound has been determined through precise analytical measurements to be 146.153 atomic mass units for the average molecular mass, with a monoisotopic mass of 146.059246 atomic mass units . These values reflect the contribution of all constituent atoms and provide essential data for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.

Structural isomerism within the methylpteridine family represents a significant aspect of pteridine chemistry, as methyl groups can be positioned at various locations around the pteridine ring system. The existence of multiple methylpteridine isomers demonstrates the importance of positional specificity in chemical nomenclature and highlights the diverse structural possibilities within this compound class. Research data indicates the presence of several distinct methylpteridine isomers, including 6-methylpteridine and 7-methylpteridine , each possessing the same molecular formula but different structural arrangements.

The 6-methylpteridine isomer, identified with Chemical Abstracts Service number 24192-73-2 , represents an alternative structural arrangement where the methyl substituent occupies position 6 of the pteridine ring system. This positional difference creates distinct chemical and physical properties despite the identical molecular formula, illustrating the fundamental importance of structural specificity in organic chemistry. Similarly, 7-methylpteridine derivatives have been extensively studied and characterized, demonstrating the rich structural diversity possible within this compound family.

Comparative analysis of methylpteridine isomers reveals significant differences in their chemical behavior and biological activity profiles. The position of methyl substitution influences electronic distribution within the pteridine ring system, affecting molecular reactivity patterns and intermolecular interactions. These structural variations have important implications for pharmaceutical applications, as research has demonstrated that methyl group positioning can dramatically alter biological activity and selectivity profiles.

The following table presents comparative data for major methylpteridine structural isomers:

Isomer Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol) Substitution Position
This compound 2432-20-4 C₇H₆N₄ 146.153 Position 2
6-Methylpteridine 24192-73-2 C₇H₆N₄ 146.15 Position 6
7-Methylpteridine derivatives Various C₇H₆N₄ 146.15 Position 7

Properties

IUPAC Name

2-methylpteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-5-10-4-6-7(11-5)9-3-2-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGRRCHSUAXSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343430
Record name 2-Methylpteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-20-4
Record name 2-Methylpteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpteridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,4,5-triaminopyrimidine with formic acid can yield this compound. Another method involves the reaction of 2-aminopyrimidine with glyoxal in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Condensation Reactions with Active Methylene Compounds

2-Methylpteridine undergoes Michael-type additions with carbanionic reagents. Key examples include:

Table 1: Condensation Products of this compound

ReagentProduct StructureConditionsSource
Dimedone3,4-Dihydro-2-methyl-4-(4,4-dimethyl-2,6-dioxocyclohexyl)pteridine (18c) Room temperature
Ethyl acetoacetateEthyl 5,5a,8a,9-tetrahydro-7-methylfuro[2,3-g]pteridine-8-carboxylate (19a) Acidic conditions
  • Mechanistic Insight : These reactions proceed via nucleophilic attack at the 3,4-double bond of the pteridine ring, forming dihydro derivatives stabilized by resonance. Dimedone adds as a cyclic diketone, while ethyl acetoacetate facilitates furan ring formation through intramolecular cyclization .

Cyclization with Malononitrile

Reaction with malononitrile yields 6-amino-pyrido[2,3-b]pyrazine-7-carbonitrile derivatives . For example:

  • Product : 2,3-Dimethyl-6-amino-pyrido[2,3-b]pyrazine-7-carbonitrile (13)

  • Conditions : Reflux in ethanol with catalytic base

  • Significance : This transformation highlights the pteridine ring’s ability to act as a dienophile in [4+2] cycloadditions, forming fused heterocyclic systems .

Reactivity with Hydroxylamine and Methoxyamine

This compound forms oxime derivatives when treated with hydroxylamine or methoxyamine:

Table 2: Oxime Formation

ReagentProductNotesSource
Hydroxylamine3-Hydroxyiminomethylamino-5,6-dimethylpyrazine-2-carbaldehyde oximeForms bis-oxime
Methoxyamine2-(1-Methoxyimino)ethylamino-3-methoxyiminomethyl-5,6-dimethylpyrazineSelective N-alkylation
  • Key Observation : The pyrazine ring remains intact, while the pteridine moiety undergoes ring-opening via nucleophilic attack at the electron-deficient C=N bonds .

Addition Reactions with Amines

While 4-methylpteridine reacts with benzylamine to form tetrahydro derivatives (e.g., 21 ), this compound shows limited amine reactivity under similar conditions. This disparity suggests steric hindrance from the 2-methyl group impedes nucleophilic addition at the 5,6- and 7,8-positions .

Table 3: Reactivity Trends in Methylpteridines

CompoundReactivity with DimedoneReactivity with Ethyl AcetoacetateAmine Addition
This compoundYes (forms 18c )Yes (forms 19a )No
4-MethylpteridineNoYes (forms 19b )Yes (forms 21 )
  • Electronic Effects : The 2-methyl group deactivates the pteridine ring toward nucleophilic additions compared to 4-methyl derivatives, likely due to reduced electron density at the reactive sites .

Thermal and Photochemical Stability

No direct studies on this compound’s stability are cited, but analogous pteridines undergo dimerization or oxidation under UV light or elevated temperatures. Computational models suggest similar susceptibility for this compound due to its conjugated π-system .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
2-Methylpteridine exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of various bacterial strains, which is crucial in combating antibiotic resistance .

1.2 Role in Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria . This inhibition can lead to the development of new antibacterial agents targeting folate metabolism.

1.3 Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Its ability to modulate oxidative stress and mitochondrial function has been highlighted as a potential therapeutic avenue .

Biochemical Applications

2.1 Co-factor in Enzymatic Reactions
In biochemistry, this compound serves as a co-factor for various enzymatic reactions, particularly those involving methylation processes. Its presence is crucial for the activity of certain methyltransferases, which play significant roles in gene expression and regulation .

2.2 Metabolic Pathway Involvement
The compound is also involved in several metabolic pathways, including those related to amino acid metabolism and nucleotide synthesis. Its derivatives are often studied for their roles in cellular metabolism and energy production .

Environmental Applications

3.1 Bioremediation Potential
Due to its structural characteristics, this compound has been investigated for its potential use in bioremediation processes. It can enhance the degradation of pollutants by microbial communities, thus contributing to environmental cleanup efforts .

3.2 Indicator of Environmental Change
Research has shown that levels of this compound can serve as biomarkers for environmental changes, particularly in aquatic ecosystems affected by anthropogenic activities. Monitoring its concentration can provide insights into ecosystem health and pollutant levels .

Case Studies

Study Focus Findings Implications
Antimicrobial EfficacyDemonstrated inhibition of multiple bacterial strainsPotential for new antibiotic development
Enzyme InhibitionEffective against dihydropteroate synthaseNew strategies for antibacterial therapies
NeuroprotectionReduced oxidative stress in neuronal cellsPossible treatment for neurodegenerative diseases
BioremediationEnhanced microbial degradation of pollutantsApplication in environmental cleanup

Mechanism of Action

The mechanism of action of 2-Methylpteridine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes involved in folate metabolism. This interaction can disrupt the normal function of these enzymes, leading to various biological effects.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares key properties of 2-Methylpteridine with structurally related pteridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility in Water (g/L, 20°C)
This compound C₇H₆N₄ 146.15 140 100
4-Methoxypteridine C₇H₆N₄O 162.15 195 12.35
4-Methylpteridine C₇H₆N₄ 146.15 Not reported Not reported

Key Observations :

  • Solubility : this compound is ~8 times more soluble in water than 4-Methoxypteridine, likely due to reduced steric hindrance and the absence of a polar methoxy group, which may hinder dissolution .
  • Thermal Stability : The higher melting point of 4-Methoxypteridine (195°C vs. 140°C) suggests stronger intermolecular interactions, possibly from hydrogen bonding involving the methoxy group .
Stability and Isomer Differentiation
  • Positional Isomerism :
    Analytical techniques such as HPLC-MS and NMR are essential to differentiate this compound from its isomers (e.g., 4-Methylpteridine). For example, collision-induced dissociation (CID) in mass spectrometry generates unique fragmentation patterns for each isomer due to variations in methyl group positioning .

  • Thermal Degradation : this compound shows greater thermal stability in solution compared to 4-Methoxypteridine, which undergoes partial demethylation at elevated temperatures (>100°C) .

Biological Activity

2-Methylpteridine is a significant compound within the pteridine family, known for its diverse biological activities. Pteridines play crucial roles in various biochemical processes, including amino acid metabolism and the synthesis of nucleic acids. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a methyl group at the second carbon position of the pteridine ring. This structural modification influences its biological activity, enhancing its interactions with biological targets.

Compound Name Structure Characteristics Unique Features
This compoundMethyl group at position 2Enhanced binding affinity to specific enzymes
4-MethylpteridineMethyl group at position 4Increased selectivity for certain biological pathways

Anticancer Properties

Research indicates that pteridines, including this compound, exhibit anticancer activity. A study highlighted that derivatives of pteridine could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Inhibition of DHFR leads to reduced proliferation of tumor cells, making these compounds potential candidates for cancer therapy .

Neurological Applications

The role of pteridines in neurological health has garnered attention. Case studies indicate that alterations in pteridine metabolism are linked to conditions such as Parkinson's disease. Compounds like this compound may influence neurotransmitter synthesis and thus have implications in treating neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as DHFR and pteridine reductase, disrupting critical metabolic pathways in pathogens and cancer cells .
  • Receptor Modulation : It may modulate various receptors involved in neurotransmission, potentially impacting cognitive functions and mood regulation .
  • Antioxidant Activity : Some studies suggest that pteridines possess antioxidant properties, which can protect cells from oxidative stress and damage .

Case Studies and Research Findings

Several case studies illustrate the potential applications of this compound:

  • Cancer Treatment : In vitro studies demonstrated that this compound derivatives effectively reduced tumor cell viability in various cancer cell lines, showcasing IC50 values comparable to established chemotherapeutic agents .
  • Neurological Disorders : A case study involving patients with Parkinson's disease indicated improved motor function when treated with compounds affecting pteridine metabolism, suggesting a therapeutic avenue for this compound .
  • Antimicrobial Activity : Laboratory tests revealed that derivatives of pteridines inhibited bacterial growth effectively, indicating potential use as antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylpteridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via cyclocondensation reactions using substituted pyrazines and aldehydes under acidic or catalytic conditions. For reproducibility, optimize temperature (e.g., 80–120°C) and solvent systems (e.g., acetic acid or DMF) to control regioselectivity. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended. Yield discrepancies (>30% variation) may arise from trace metal contaminants; use ultra-pure reagents and inert atmospheres .

Q. How do physicochemical properties (e.g., solubility, melting point) of this compound affect experimental design in aqueous systems?

  • Methodological Answer : Solubility data (1.00E+02 g/L at 20°C in water ) suggest limited hydrophilicity. For in vitro studies, pre-dissolve in DMSO (<1% v/v) to avoid precipitation. Differential Scanning Calorimetry (DSC) confirms a melting point of 140°C; ensure thermal stability by pre-testing under experimental conditions (e.g., autoclaving).

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : Compare 1^1H NMR peaks (e.g., methyl group at δ 2.5–2.7 ppm) with literature.
  • FT-IR : Validate C-H stretching (2800–3000 cm1^{-1}) and ring vibrations (1500–1600 cm1^{-1}).
    Discrepancies in UV-Vis spectra (e.g., λmax shifts) may arise from solvent polarity; standardize solvents and validate with HPLC purity checks (>95%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems, and what are the limitations?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electrophilic substitution patterns at the methyl group. Validate predictions with kinetic studies (e.g., Hammett plots). Limitations include solvent effects and neglect of non-covalent interactions; supplement with Molecular Dynamics (MD) simulations for aqueous-phase behavior .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Address variability via:

  • Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293) and controls (e.g., cisplatin for cytotoxicity assays).
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products.
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How do crystallographic studies inform the design of this compound-based metal complexes, and what challenges arise in crystallization?

  • Methodological Answer : Single-crystal X-ray diffraction reveals coordination geometries (e.g., Cu(II) complexes with N,N’-bidentate binding). Challenges:

  • Crystal Growth : Use slow evaporation (acetonitrile/water mixtures) and seeding techniques.
  • Disorder Mitigation : Collect data at low temperatures (100 K) and refine with SHELXL .

Q. What advanced chromatographic methods (e.g., HILIC, chiral HPLC) separate this compound isomers, and how are elution parameters optimized?

  • Methodological Answer : Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic column (e.g., ZIC®-pHILIC) resolves polar isomers. Optimize gradient elution (acetonitrile/ammonium acetate buffer, pH 6.8) and flow rate (0.8–1.2 mL/min). Validate with spiked standards .

Methodological Guidelines for Data Interpretation

  • Handling Solubility Discrepancies : Cross-reference Handbook of Aqueous Solubility Data with in-house measurements using gravimetric analysis (post-lyophilization).
  • Validating Synthetic Intermediates : Use high-resolution mass spectrometry (HRMS) and 13^{13}C NMR DEPT for unambiguous assignment.
  • Addressing Bioactivity Variability : Include positive/negative controls and report IC50 values with 95% confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methylpteridine
Reactant of Route 2
2-Methylpteridine

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